Cas no 2408430-32-8 (4-Methyl-1H-indazole-6-boronic acid)

4-Methyl-1H-indazole-6-boronic acid 化学的及び物理的性質
名前と識別子
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- 4-Methyl-1H-indazole-6-boronic acid
- SB36109
-
- MDL: MFCD12028647
- インチ: 1S/C8H9BN2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4,12-13H,1H3,(H,10,11)
- InChIKey: VHFOBCAEZFUDBI-UHFFFAOYSA-N
- ほほえんだ: OB(C1C=C(C)C2C=NNC=2C=1)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- トポロジー分子極性表面積: 69.1
4-Methyl-1H-indazole-6-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-1g |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 98% | 1g |
¥12066.64 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-250mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 98% | 250mg |
¥5228.88 | 2025-01-20 | |
eNovation Chemicals LLC | Y1124161-50mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 95% | 50mg |
$340 | 2025-02-19 | |
eNovation Chemicals LLC | Y1124161-1g |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 95% | 1g |
$1545 | 2025-02-19 | |
eNovation Chemicals LLC | Y1124161-500mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 95% | 500mg |
$940 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124161-50mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 95% | 50mg |
$340 | 2025-03-01 | |
eNovation Chemicals LLC | Y1124161-100mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 95% | 100mg |
$455 | 2025-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-5g |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 98% | 5g |
¥42670.43 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-1g |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 98% | 1g |
8463.46CNY | 2021-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0163-250mg |
4-Methyl-1H-indazole-6-boronic acid |
2408430-32-8 | 98% | 250mg |
2756.14CNY | 2021-07-19 |
4-Methyl-1H-indazole-6-boronic acid 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-Methyl-1H-indazole-6-boronic acidに関する追加情報
Introduction to 4-Methyl-1H-indazole-6-boronic Acid (CAS No: 2408430-32-8)
4-Methyl-1H-indazole-6-boronic acid is a versatile and intriguing compound with the CAS registry number 2408430-32-8. This compound belongs to the class of boronic acids, which are widely utilized in organic synthesis due to their unique reactivity and functional group compatibility. The indazole ring system, a bicyclic structure consisting of a benzene ring fused with a diazole ring, forms the core of this molecule, while the methyl group at position 4 and the boronic acid group at position 6 introduce additional functional diversity.
The synthesis of 4-Methyl-1H-indazole-6-boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent advancements in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have highlighted the importance of boronic acids like this compound in constructing complex molecular architectures. The presence of the boronic acid group makes it an ideal substrate for these reactions, enabling the formation of biaryl and heteroaryl structures with high efficiency and selectivity.
One of the most notable applications of 4-Methyl-1H-indazole-6-boronic acid lies in its use as a building block in medicinal chemistry. The indazole moiety is known for its ability to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of this compound exhibit promising pharmacological profiles, particularly in the context of anti-cancer and anti-inflammatory therapies. For instance, researchers have reported that certain analogs possess potent inhibitory activity against specific kinase enzymes involved in tumor progression.
In addition to its role in drug discovery, 4-Methyl-1H-indazole-6-boronic acid has also found applications in materials science. The indazole-based framework is being explored for its potential in designing novel π-conjugated materials, which are critical for applications in organic electronics and optoelectronics. Recent findings suggest that incorporating boronic acid groups into such systems can enhance their electronic properties, making them suitable for use in light-emitting diodes (LEDs) and photovoltaic devices.
The structural versatility of 4-Methyl-1H-indazole-6-boronic acid also extends to its utility in click chemistry and other modular synthesis strategies. The ability to modify both the methyl and boronic acid groups provides chemists with a high degree of control over the resulting product's properties. This has led to its use in constructing libraries of compounds for high-throughput screening in pharmaceutical research.
From a synthetic perspective, the development of efficient routes to 4-Methyl-1H-indazole-6-boronic acid has been a focus of recent research efforts. Novel methodologies involving transition metal catalysis and microwave-assisted synthesis have significantly streamlined its production process, making it more accessible for both academic and industrial applications.
In conclusion, 4-Methyl-1H-indazole-6-boronic acid (CAS No: 2408430-32-8) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as an essential tool in contemporary organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance within the scientific community is likely to grow further.
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